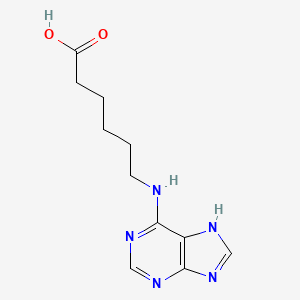
Hexanoic acid, 6-(9H-purin-6-ylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This structure is significant in medicinal chemistry due to its resemblance to naturally occurring nucleotides and its potential for biological activity.
Preparation Methods
The synthesis of Hexanoic acid, 6-(9H-purin-6-ylamino)- typically involves the reaction of a purine derivative with a hexanoic acid derivative under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Purine Derivative Preparation: The purine base is prepared through a series of reactions starting from simpler organic compounds.
Hexanoic Acid Derivative Preparation: The hexanoic acid moiety is prepared separately.
Coupling Reaction: The purine derivative is then coupled with the hexanoic acid derivative under controlled conditions to form the final product.
Chemical Reactions Analysis
Hexanoic acid, 6-(9H-purin-6-ylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the purine base or the hexanoic acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the purine base, to form various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Hexanoic acid, 6-(9H-purin-6-ylamino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying purine chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It may have applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Hexanoic acid, 6-(9H-purin-6-ylamino)- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The purine base allows it to mimic naturally occurring nucleotides, enabling it to bind to nucleotide-binding sites on enzymes and other proteins. This binding can inhibit or modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Hexanoic acid, 6-(9H-purin-6-ylamino)- can be compared with other similar compounds, such as:
(9H-Purin-6-ylamino)-acetic acid: This compound features a purine base linked to an acetic acid moiety instead of a hexanoic acid moiety.
Benzoic acid, 4-(9H-purin-6-ylamino)-, methyl ester: This compound has a benzoic acid moiety linked to the purine base.
The uniqueness of Hexanoic acid, 6-(9H-purin-6-ylamino)- lies in its longer hexanoic acid chain, which may confer different physical and chemical properties compared to its shorter-chain analogs .
Properties
CAS No. |
31918-50-0 |
|---|---|
Molecular Formula |
C11H15N5O2 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
6-(7H-purin-6-ylamino)hexanoic acid |
InChI |
InChI=1S/C11H15N5O2/c17-8(18)4-2-1-3-5-12-10-9-11(14-6-13-9)16-7-15-10/h6-7H,1-5H2,(H,17,18)(H2,12,13,14,15,16) |
InChI Key |
OAMAZZRKJZQBMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




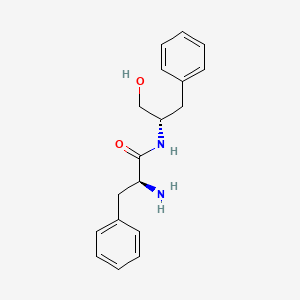
![3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12815413.png)
![N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride](/img/structure/B12815416.png)
![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815418.png)
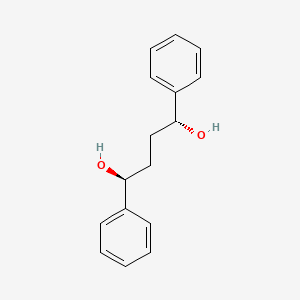
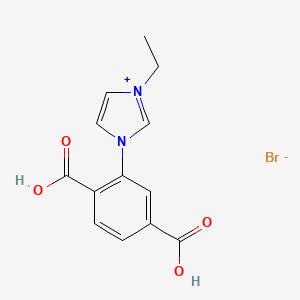
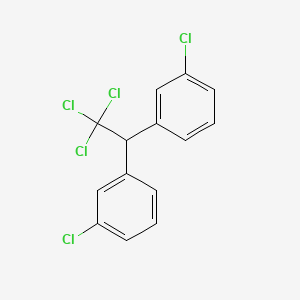
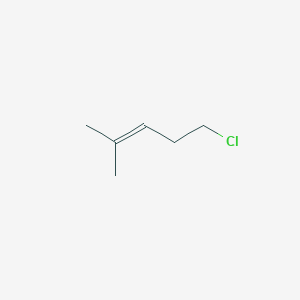
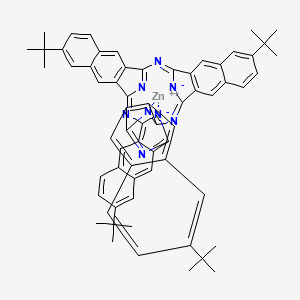
![6-(4-{2-[3,5-Bis-(tert-butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol](/img/structure/B12815439.png)

![7-{2-[(Cyanomethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12815450.png)
